molecular formula C15H19N3O2 B8118801 (3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one

(3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one

Cat. No.: B8118801
M. Wt: 273.33 g/mol
InChI Key: WXCMCKSJDOTVBL-VPHXOMNUSA-N
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Description

(3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one is a complex organic compound characterized by its unique structure, which includes a piperazine ring fused to an oxazoloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazoloisoindole core, followed by the introduction of the piperazine ring. Key steps may include:

    Cyclization reactions: to form the oxazoloisoindole core.

    N-alkylation: to introduce the methyl group at the 3-position.

    Nucleophilic substitution: to attach the piperazine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxazolone derivatives.

    Reduction: Reduction reactions may target the oxazoloisoindole core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: including amines or alkoxides for substitution reactions.

Major Products:

    Oxazolone derivatives: from oxidation.

    Dihydro derivatives: from reduction.

    Substituted piperazine derivatives: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

    Piperine: An alkaloid from black pepper with a piperazine ring.

    Oxazolone derivatives: Compounds with a similar oxazoloisoindole core.

Uniqueness: (3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-methyl-9b-piperazin-1-yl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-10-20-15(17-8-6-16-7-9-17)13-5-3-2-4-12(13)14(19)18(11)15/h2-5,11,16H,6-10H2,1H3/t11-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCMCKSJDOTVBL-VPHXOMNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(N1C(=O)C3=CC=CC=C32)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2(N1C(=O)C3=CC=CC=C32)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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